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Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-
receptor tyrosine kinases, plays a pivotal role in the signaling pathways of key cytokines
implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3]
Dysregulation of TYK2-mediated signaling has been genetically and functionally linked to a
variety of autoimmune conditions, including psoriasis, psoriatic arthritis, systemic lupus
erythematosus (SLE), and inflammatory bowel disease.[4][5] This has positioned TYK2 as a
highly attractive therapeutic target for the development of novel immunomodulatory agents.[1]
This technical guide provides an in-depth overview of the role of TYK2 in autoimmune disease,
focusing on its signaling pathways, genetic associations, and the mechanism of action of TYK2
inhibitors.

TYK2 Signaling Pathways in Autoimmunity

TYK2 is a critical component of the JAK-STAT signaling pathway, which transduces signals
from extracellular cytokines to the nucleus, leading to the regulation of gene expression.[5]
TYK2 functions by pairing with other JAK family members (JAK1, JAK2, or JAK3) to mediate
the signaling of specific cytokines.[6][7] The primary TYK2-dependent signaling pathways
relevant to autoimmune diseases are those activated by interleukin-23 (IL-23), interleukin-12
(IL-12), and type | interferons (IFNs).[6][8][9]
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IL-23/Th17 Pathway

The IL-23/Th17 axis is a central driver of inflammation in many autoimmune diseases. IL-23,
upon binding to its receptor, activates a heterodimer of TYK2 and JAK2.[10][11] This activation
leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription
(STAT) proteins, primarily STAT3.[10][12] Activated STATS3 translocates to the nucleus and
promotes the differentiation, survival, and proliferation of T helper 17 (Th17) cells.[6][10] Th17
cells are a major source of pro-inflammatory cytokines, including IL-17 and IL-22, which
contribute to tissue inflammation and damage in conditions like psoriasis and psoriatic arthritis.
[O1[11]

IL-12/Th1l Pathway

Similar to IL-23 signaling, the IL-12 pathway is mediated by a TYK2/JAK2 heterodimer.[10] IL-
12 signaling, however, primarily activates STAT4, leading to the differentiation of naive T cells
into T helper 1 (Th1) cells.[6][10] Thl cells produce pro-inflammatory cytokines such as
interferon-gamma (IFN-y) and tumor necrosis factor-alpha (TNF-a), which are involved in the
pathogenesis of various autoimmune disorders.[11]

Type I Interferon (IFN-a/f3) Pathway

Type | IFNs (IFN-a and IFN-) signal through a receptor complex associated with TYK2 and
JAKL1.[6] This signaling cascade leads to the phosphorylation and activation of STAT1 and
STAT2.[10] The type | IFN pathway is crucial for antiviral immunity but is also implicated in the
pathology of autoimmune diseases like SLE, where its overactivation contributes to B-cell
differentiation and autoantibody production.[6][7]
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Caption: TYK2-mediated cytokine signaling pathways in autoimmune disease.

Genetic Association of TYK2 with Autoimmune
Diseases

Genome-wide association studies (GWAS) have identified several single nucleotide
polymorphisms (SNPs) in the TYK2 gene that are associated with a variety of autoimmune
diseases.[4][13] Notably, certain loss-of-function variants of TYK2 have been shown to be
protective against developing these conditions, providing strong genetic validation for TYK2 as
a therapeutic target.[7] A meta-analysis of multiple studies has confirmed the association of
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several TYK2 SNPs with either increased risk or protection against autoimmune diseases.[14]
[15]
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Therapeutic Inhibition of TYK2

The critical role of TYK2 in mediating pro-inflammatory cytokine signaling has led to the
development of selective TYKZ2 inhibitors as a new class of oral therapeutics for autoimmune
diseases.[16]

Mechanism of Action of TYK2 Inhibitors
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TYK2 inhibitors can be broadly classified into two categories based on their mechanism of
action:

« Allosteric Inhibitors: These inhibitors, such as deucravacitinib, bind to the regulatory
pseudokinase (JH2) domain of TYK2.[8][17] This binding induces a conformational change
that locks the enzyme in an inactive state, preventing its catalytic activity.[17] This allosteric
inhibition provides high selectivity for TYK2 over other JAK family members, as the JH2
domain is less conserved than the active ATP-binding site in the catalytic (JH1) domain.[17]
[18]

o Orthosteric Inhibitors: These inhibitors compete with ATP for binding to the highly conserved
catalytic (JH1) domain of the kinase.[16] While effective, they may have a lower degree of
selectivity compared to allosteric inhibitors due to the structural similarity of the ATP-binding
site across the JAK family.[19]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-deucravacitinib
https://go.drugbank.com/drugs/DB16650
https://go.drugbank.com/drugs/DB16650
https://go.drugbank.com/drugs/DB16650
https://pmc.ncbi.nlm.nih.gov/articles/PMC10768812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9884727/
https://expertperspectives.com/the-emerging-role-of-tyrosine-kinase-2-inhibition-in-the-treatment-of-plaque-psoriasis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inhibitor Types
Al Inhib_igor Orthosteric Inhibitor
(e.g., Deucravacitinib)
binds to

TYK2 Prot¢in
Y

Pseudokinase Domain (JH2)

competes with ATP for bipding to e

1
induges conforfnational change in binds to leads to
\

Kinase Domain (JH1) g
Catalytic (ATP-binding)

becomes| inactive
\ A /

Inactive TYK2

Click to download full resolution via product page

Caption: Mechanisms of allosteric and orthosteric TYK2 inhibition.

Clinical Significance of TYK2 Inhibition

Deucravacitinib, a first-in-class, oral, selective, allosteric TYK2 inhibitor, has been approved for
the treatment of moderate-to-severe plaque psoriasis.[19][20] Clinical trials have demonstrated
its efficacy and a favorable safety profile compared to placebo and other oral treatments.[18]
[19] The selectivity of allosteric TYK2 inhibition is thought to contribute to a reduced risk of
adverse events associated with less selective JAK inhibitors.[16][17] Numerous clinical trials
are ongoing to evaluate the efficacy and safety of TYK2 inhibitors in a wide range of other
autoimmune diseases, including psoriatic arthritis, SLE, and inflammatory bowel disease.[5][20]
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Experimental Protocols for Studying TYK2 Function

A variety of in vitro and in vivo experimental models are utilized to investigate the role of TYK2
and the effects of its inhibitors.

In Vitro Kinase Assays

Biochemical assays are employed to determine the enzymatic activity of TYK2 and the potency
of inhibitors. These assays typically measure the phosphorylation of a substrate peptide by the
purified TYK2 kinase domain.

¢ Protocol: Transcreener® ADP2 Assay

[¢]

Prepare a reaction mixture containing purified TYK2 enzyme, a suitable peptide substrate
(e.g., IRS1), and ATP in a kinase assay buffer.[22]

[¢]

Add the test inhibitor at varying concentrations.

[¢]

Initiate the kinase reaction by adding ATP.

o

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
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o Stop the reaction and measure the amount of ADP produced using the Transcreener®
ADP2Z detection reagents, which involve an antibody-based fluorescence polarization, time-
resolved fluorescence resonance energy transfer (TR-FRET), or luminescence signal.[2]
[22]

o Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the
inhibitor concentration.

Prepare reaction mix:
- Purified TYK2
- Substrate Peptide
- Test Inhibitor

Initiate reaction with ATP

l

Incubate at 30°C

Stop reaction

Detect ADP produced
(e.g., Transcreener® ADP?)

Calculate IC50
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Caption: Workflow for an in vitro TYK2 kinase assay.

Cell-Based Signaling Assays

Cell-based assays are used to assess the effect of TYK2 inhibition on cytokine-induced
signaling pathways in a more physiologically relevant context.

e Protocol: Phospho-STAT Western Blotting

o Culture primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a
relevant cell line (e.g., NK-92).

o Pre-treat the cells with a TYK2 inhibitor or vehicle control for a specified time.

o Stimulate the cells with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN-Q).
o Lyse the cells and collect the protein extracts.

o Separate the proteins by SDS-PAGE and transfer them to a membrane.

o Probe the membrane with primary antibodies specific for phosphorylated STATs (e.g., p-
STATA4 for IL-12 stimulation) and total STATSs.

o Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the
protein bands using a chemiluminescent substrate.

o Quantify the band intensities to determine the level of STAT phosphorylation.[23][24]

In Vivo Animal Models of Autoimmune Disease

TYK2-deficient mice and pharmacological studies using TYK2 inhibitors in animal models of
autoimmune diseases have been instrumental in elucidating the in vivo role of TYK2.

e Imiquimod-Induced Psoriasis-like Skin Inflammation: Topical application of imiquimod cream
on the skin of mice induces a psoriasis-like phenotype characterized by skin thickening,
scaling, and erythema. This model is dependent on the IL-23/Th17 axis. TYK2-deficient mice
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or wild-type mice treated with a TYK2 inhibitor show a significant reduction in disease
severity.[25]

o Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for
multiple sclerosis. Immunization of mice with myelin antigens induces a T-cell-mediated
autoimmune response against the central nervous system. TYK2-deficient mice are
protected from developing EAE.[26]

o Collagen-Induced Arthritis (CIA): CIA is an animal model for rheumatoid arthritis induced by
immunization with type Il collagen. TYK2-deficient mice exhibit reduced susceptibility to
arthritis development in this model.[10]

Conclusion

TYK2 has emerged as a central and genetically validated target in the pathophysiology of a
broad range of autoimmune diseases. Its crucial role in mediating the signaling of key pro-
inflammatory cytokines, including IL-23, IL-12, and type | IFNs, underscores its therapeutic
potential. The development of selective TYK2 inhibitors, particularly allosteric inhibitors with a
favorable safety profile, represents a significant advancement in the oral treatment of
autoimmune and inflammatory conditions. Continued research into the intricate functions of
TYK2 and the long-term efficacy and safety of its inhibitors will further solidify their place in the
therapeutic armamentarium for these debilitating diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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